2-(Oxan-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxan-4-yl)cyclopropan-1-amine” is a chemical compound with the IUPAC name (1R,2S)-2-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-amine hydrochloride . It has a molecular weight of 177.67 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of amines like “2-(Oxan-4-yl)cyclopropan-1-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve SN2 reactions of alkyl halides with ammonia or other amines . More specific methods include the alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The InChI code for “2-(Oxan-4-yl)cyclopropan-1-amine” is 1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H/t7-,8+;/m0./s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(Oxan-4-yl)cyclopropan-1-amine” is a powder at room temperature . It has a molecular weight of 177.67 .Scientific Research Applications
Degradation of Nitrogen-Containing Compounds
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds like 2-(Oxan-4-yl)cyclopropan-1-amine, which are resistant to conventional degradation. AOPs, including ozone and Fenton processes, are highly reactive and sensitive to factors such as pH. They offer a promising approach to mineralize these compounds, enhancing the efficacy of treatment schemes (Bhat & Gogate, 2021).
Oxo Boron Clusters and Open Frameworks
Oxo boron clusters, using different amine molecules like 2-(Oxan-4-yl)cyclopropan-1-amine, create open-framework compounds with applications in catalysis, optics, and electronic devices. These frameworks, with their unique structures and photoluminescent properties, offer potential in a variety of industrial and technological fields (Lin & Yang, 2011).
Pharmacology of Heterocyclic Compounds
The 2-(Oxan-4-yl)cyclopropan-1-amine structure is relevant in the pharmacology of heterocyclic compounds. These structures play a significant role in the development of pharmaceuticals due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. They serve as crucial intermediates in organic synthesis (Ghosh et al., 2015).
Ferrate Oxidation of Organic Compounds
Ferrate(VI) and ferrate(V) are effective in oxidizing organic compounds, including amines like 2-(Oxan-4-yl)cyclopropan-1-amine. The process, sensitive to pH changes, involves electron transfer and oxygen-atom transfer, resulting in efficient oxidation. This approach is crucial for the degradation of biological and hazardous compounds (Sharma, 2013).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs), utilizing molecules like 2-(Oxan-4-yl)cyclopropan-1-amine, show promising applications in CO2 capture due to the strong interaction between CO2 and amine functionalities. These MOFs, owing to their high CO2 sorption capacity and potential in catalysis, are significant for environmental and industrial applications (Lin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(oxan-4-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXPZLRUSGIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yl)cyclopropan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.